molecular formula C12H17Cl2NO3S B5764857 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide

Cat. No. B5764857
M. Wt: 326.2 g/mol
InChI Key: GUOSTHZJRMCHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide, also known as DMBS, is a sulfonamide compound that has been widely used in scientific research. DMBS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance and fluid secretion.

Mechanism of Action

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide inhibits carbonic anhydrase by binding to its active site and blocking the formation of bicarbonate ions from carbon dioxide and water. This leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of acid-base balance and fluid secretion.
Biochemical and Physiological Effects
2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of certain cancer cells by disrupting the pH balance within the cells. It also reduces the production of gastric acid and has been used to treat peptic ulcers. 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has some limitations. It is a sulfonamide compound, which can cause allergic reactions in some individuals. 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide can also inhibit other enzymes besides carbonic anhydrase, which can lead to off-target effects.

Future Directions

There are several future directions for research on 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide. One area of research is the development of new drugs that target carbonic anhydrase for the treatment of various diseases. Another area of research is the investigation of the role of carbonic anhydrase in bone resorption and the development of new drugs for the treatment of osteoporosis. Finally, 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide can be used as a tool for studying the role of carbonic anhydrase in the regulation of acid-base balance and fluid secretion in various physiological processes.

Synthesis Methods

The synthesis of 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 3-methyl-1-butylamine in the presence of a base such as triethylamine. The reaction produces 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide as a white solid with a melting point of 92-94°C.

Scientific Research Applications

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has been extensively used in scientific research as a tool for studying the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is involved in the regulation of acid-base balance, fluid secretion, and bone resorption. 2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has been used to investigate the role of carbonic anhydrase in these processes and to develop new drugs that target this enzyme.

properties

IUPAC Name

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3S/c1-8(2)6-7-15-19(16,17)10-5-4-9(18-3)11(13)12(10)14/h4-5,8,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSTHZJRMCHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-4-methoxy-N-(3-methylbutyl)benzenesulfonamide

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